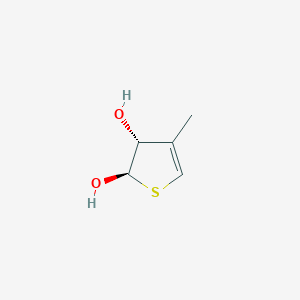
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol is a chiral compound with a unique structure that includes a thiophene ring and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric dihydroxylation of 4-methylthiophene using a chiral osmium catalyst. The reaction conditions often include the use of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like acetone or tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylthiophene-2,3-dione.
Reduction: Formation of 4-methylthiophene-2,3-dithiol.
Substitution: Formation of 4-methyl-2,3-dihalothiophene derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can influence the efficacy and safety of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-Dihydroquercetin: Known for its antioxidant properties.
(2R,3R)-Dihydromyricetin: Studied for its antimicrobial activity.
(2R,3R)-Dihydroxy-2,3-dihydrothiophene: Similar structure but lacks the methyl group.
Uniqueness
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol is unique due to the presence of both hydroxyl groups and a methyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
183550-06-3 |
|---|---|
Fórmula molecular |
C5H8O2S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
(2R,3R)-4-methyl-2,3-dihydrothiophene-2,3-diol |
InChI |
InChI=1S/C5H8O2S/c1-3-2-8-5(7)4(3)6/h2,4-7H,1H3/t4-,5-/m1/s1 |
Clave InChI |
BNWUKBAATIDFNJ-RFZPGFLSSA-N |
SMILES isomérico |
CC1=CS[C@H]([C@@H]1O)O |
SMILES canónico |
CC1=CSC(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


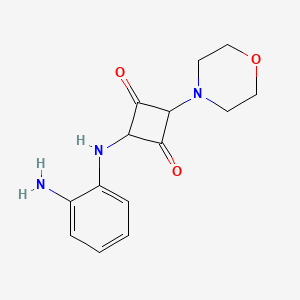
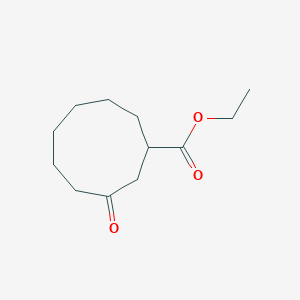
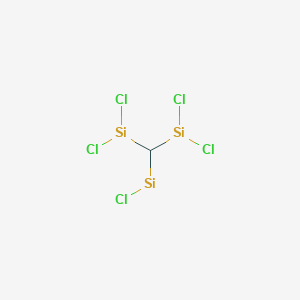
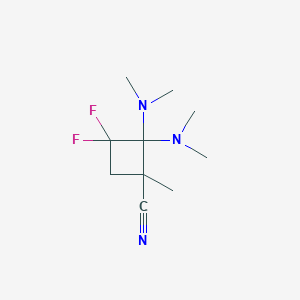
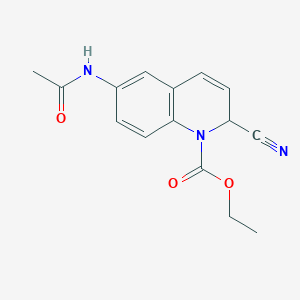
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
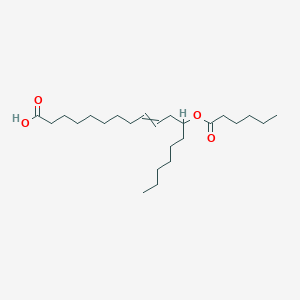
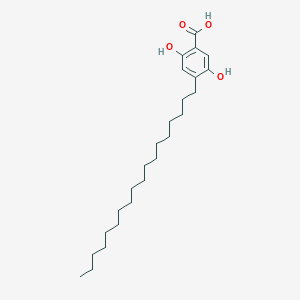
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)

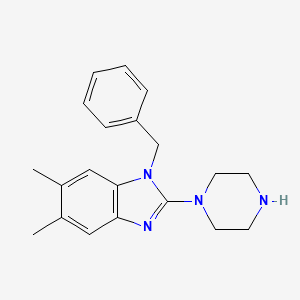
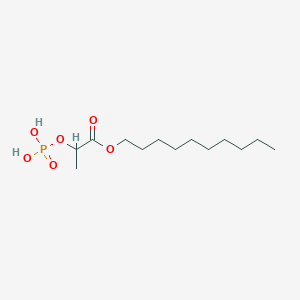
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
